1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNKRPSOIPMUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578770 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116140-19-3 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

basic properties of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

An In-depth Technical Guide to the Core Properties of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid

Introduction

This compound (THIQ-4-COOH) is a conformationally constrained, non-proteinogenic amino acid. It belongs to the class of tetrahydroisoquinolines (THIQs), a structural motif frequently found in alkaloids and pharmacologically active compounds.[1] The rigid bicyclic structure of the THIQ scaffold, combined with the versatile chemical handles of a secondary amine and a carboxylic acid, makes it a valuable building block in medicinal chemistry and drug discovery. By incorporating this scaffold, researchers can introduce specific conformational biases into peptide mimetics and other small molecules, potentially enhancing binding affinity, selectivity, and metabolic stability.[2] This guide provides a detailed overview of its fundamental properties, synthesis, and applications for professionals in drug development and chemical research.

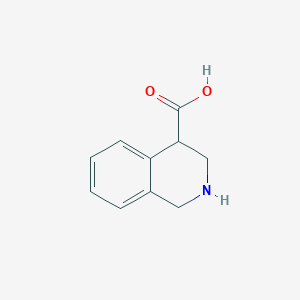

Caption: Chemical Structure of this compound.

Part 1: Physicochemical and Spectroscopic Properties

The core physical and chemical identifiers for THIQ-4-COOH are summarized below. This data is essential for compound registration, characterization, and computational modeling.

Data Summary Table

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 116140-19-3 | [3] |

| Molecular Formula | C₁₀H₁₁NO₂ | [3] |

| Molecular Weight | 177.20 g/mol | [3] |

| Canonical SMILES | C1C(C2=CC=CC=C2CN1)C(=O)O | [3] |

| InChI Key | UZNKRPSOIPMUBF-UHFFFAOYSA-N | [3] |

Expected Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.0-7.5 ppm range), a singlet or broad singlet for the N-H proton (variable shift), and characteristic multiplets for the aliphatic protons at positions C1, C3, and C4. The methine proton at C4, being adjacent to the carboxylic acid, would likely appear as a triplet or doublet of doublets in the δ 3.5-4.5 ppm region.

-

¹³C NMR: The carbon spectrum would feature signals for the aromatic carbons (δ 120-140 ppm), a signal for the carbonyl carbon of the carboxylic acid (δ >170 ppm), and signals for the three aliphatic carbons (C1, C3, C4) in the upfield region (δ 25-60 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (approx. 1700-1725 cm⁻¹), N-H stretching (approx. 3300-3500 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and aliphatic C-H stretching (<3000 cm⁻¹).

-

Mass Spectrometry: The nominal mass would correspond to a molecular ion peak [M]⁺ at m/z = 177.

Part 2: Synthesis of the Tetrahydroisoquinoline Core

The construction of the tetrahydroisoquinoline scaffold is a cornerstone of synthetic organic chemistry. The two most prominent and historically significant methods are the Pictet-Spengler and the Bischler-Napieralski reactions.[1] The choice between these routes depends on the desired substitution pattern and the availability of starting materials.

The Pictet-Spengler Reaction

This is arguably the most direct and widely used method for synthesizing THIQs.[4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).[5][6][7]

Causality and Experimental Logic: The reaction's success hinges on the generation of an electrophilic iminium ion intermediate. The β-arylethylamine's nucleophilic nitrogen attacks the carbonyl compound, forming a Schiff base (or imine). In the presence of a protic or Lewis acid, this imine is protonated to form a highly reactive iminium ion.[4] The electron-rich aromatic ring then acts as an internal nucleophile, attacking the iminium carbon to forge the new C-C bond and create the heterocyclic ring. A final deprotonation step restores aromaticity.[7] This pathway is highly efficient, especially when the aromatic ring is activated with electron-donating groups.[4]

Experimental Protocol (General):

-

Reactant Dissolution: Dissolve the chosen β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, CH₂Cl₂).

-

Carbonyl Addition: Add the aldehyde or ketone (1.1 eq).

-

Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid (TFA), HCl, or a Lewis acid) and heat the reaction mixture to reflux (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction, quench with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent.

-

Purification: Purify the crude product via column chromatography on silica gel.

Caption: Workflow of the Pictet-Spengler Reaction.

The Bischler-Napieralski Reaction

This method provides an alternative route, starting from a β-arylethylamide. It proceeds through a cyclodehydration reaction using a strong dehydrating agent to form a 3,4-dihydroisoquinoline intermediate.[8][9]

Causality and Experimental Logic: The reaction is initiated by the interaction of the amide oxygen with a dehydrating agent (e.g., POCl₃, P₂O₅), making it a good leaving group.[10] This facilitates the formation of a highly electrophilic nitrilium ion intermediate.[8] The subsequent intramolecular cyclization onto the aromatic ring is similar to the Pictet-Spengler reaction. However, the initial product is a 3,4-dihydroisoquinoline (an imine), not the fully saturated tetrahydroisoquinoline.[1] A separate reduction step (e.g., using sodium borohydride, NaBH₄) is required to obtain the final THIQ product. This two-step sequence offers different strategic possibilities for substitution patterns.[1]

Experimental Protocol (General):

-

Cyclodehydration: Reflux the β-arylethylamide (1.0 eq) in a solvent like toluene or acetonitrile with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10]

-

Monitoring: Monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC or GC-MS.

-

Work-up (Step 1): After cooling, carefully quench the reaction mixture (e.g., with ice) and basify to isolate the intermediate.

-

Reduction: Dissolve the crude dihydroisoquinoline in a protic solvent (e.g., methanol) and add a reducing agent like NaBH₄ portion-wise at 0 °C.

-

Work-up (Step 2): After the reduction is complete, remove the solvent, add water, and extract the final product.

-

Purification: Purify the crude THIQ via column chromatography.

Caption: Workflow of the Bischler-Napieralski Reaction.

Part 3: Reactivity and Applications in Drug Development

The utility of THIQ-4-COOH in drug discovery stems from its dual character as both a rigid scaffold and a functionalized amino acid.

Chemical Reactivity

-

N-Acylation/Alkylation: The secondary amine at the N2 position is a key site for modification, readily undergoing acylation, sulfonylation, or reductive amination to introduce diverse substituents. This is a common strategy for modulating the pharmacological profile of THIQ-based compounds.

-

Carboxylic Acid Derivatization: The C4-carboxylic acid can be converted into esters, amides, or other functional groups. This allows for the molecule to be coupled to other fragments, peptides, or linkers, making it a versatile building block.[11][12]

-

Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution, although the conditions must be chosen carefully to avoid side reactions with the heterocyclic portion.

Applications as a Privileged Scaffold

The THIQ core is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a ligand for a wide range of biological targets.[2] Derivatives of THIQ-carboxylic acids are integral to numerous therapeutic agents.

-

Enzyme Inhibitors: The constrained phenylalanine-like structure of THIQ-carboxylic acids makes them ideal for designing enzyme inhibitors. A notable example is Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, which incorporates the related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold.[2][13] The rigid structure helps to lock the molecule into a bioactive conformation, improving binding to the enzyme's active site.

-

Neurological and CNS-Active Agents: The THIQ skeleton is a common feature in molecules targeting central nervous system (CNS) receptors. It serves as a building block for compounds with potential applications in treating depression, anxiety, and other neurological disorders.[11]

-

Anticancer Agents: Recent research has explored THIQ-3-carboxylic acid derivatives as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1.[14] By mimicking a peptide structure, these molecules can disrupt protein-protein interactions that are critical for cancer cell survival, thereby inducing apoptosis.[14]

Conclusion

This compound is a structurally elegant and synthetically accessible molecule with significant potential for drug discovery. Its well-defined three-dimensional structure provides a rigid framework for presenting pharmacophoric elements, while its functional groups offer numerous avenues for chemical modification. Understanding its core properties, synthetic routes, and chemical reactivity empowers researchers to leverage this valuable scaffold in the design and development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H11NO2 | CID 15839319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. organicreactions.org [organicreactions.org]

- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-...: Ingenta Connect [ingentaconnect.com]

- 14. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

An In-Depth Technical Guide to the Discovery and Synthetic History of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. While its 1- and 3-substituted carboxylic acid derivatives are well-documented, the 4-carboxylic acid isomer represents a unique synthetic challenge and a comparatively recent area of exploration. This guide provides an in-depth analysis of the , framed not as a singular discovery event, but as an outcome of the evolution of synthetic organic chemistry. We will explore the foundational synthetic strategies that enabled its conception, from classical cyclization reactions to modern, expedient tandem methodologies. This document details the causality behind key experimental choices, provides a step-by-step protocol for a contemporary synthesis, and discusses the burgeoning biological significance of this specific isomer.

Part 1: The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Cornerstone of Medicinal Chemistry

The THIQ nucleus is a recurring motif in a vast family of isoquinoline alkaloids found throughout nature.[1] This structural framework is not merely a chemical curiosity; it is a validated pharmacophore that imparts potent and diverse biological activities. Compounds incorporating the THIQ core have demonstrated applications as antibacterial, anticancer, anti-inflammatory, and neuro-modulating agents.[1][2][3]

The inherent conformational rigidity of the THIQ ring system, combined with its multiple points for substitution, allows for the precise spatial orientation of functional groups. This makes it an ideal scaffold for designing molecules that can interact with high specificity at biological targets. Its presence in clinically used drugs and high-value research compounds underscores its importance in drug discovery.[1] Consequently, the development of novel synthetic routes to access diverse THIQ analogs remains a highly active area of chemical research.[4]

Part 2: The Emergence of THIQ-4-Carboxylic Acid: A Historical and Synthetic Perspective

The history of this compound is primarily a story of synthetic innovation. Unlike its more famous positional isomers, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its 3-carboxylic acid counterpart (Tic), the 4-carboxylic acid isomer is not readily accessible through classical name reactions like the Pictet-Spengler condensation, which typically functionalizes the C-1 position.[4]

The "discovery" of this molecule is therefore intrinsically linked to the development of synthetic methods that could achieve the necessary C-C bond formation at the C-4 position of the heterocyclic ring. Early conceptual approaches would have relied on multi-step sequences, likely involving the intramolecular cyclization of a pre-functionalized acyclic precursor. One of the most logical and historically significant strategies for achieving this is the Dieckmann condensation.

Part 3: Foundational Synthetic Strategy: The Dieckmann Condensation Approach

The Dieckmann condensation is a robust and well-established intramolecular reaction of diesters, catalyzed by a base, to form β-keto esters.[5][6] First reported by the German chemist Walter Dieckmann, this reaction is exceptionally effective for creating stable five- and six-membered rings.[6][7] Its application to the synthesis of the THIQ-4-carboxylic acid core represents a classic problem-solving approach in organic synthesis.

The logic behind this choice is compelling: by starting with an N-substituted phenylacetic acid derivative, one can construct a diester precursor perfectly primed for intramolecular cyclization. The base-catalyzed reaction would generate an enolate that attacks the second ester group, forging the heterocyclic ring and establishing a ketone at the C-4 position. This keto group serves as a synthetic handle that can be further elaborated or, more directly, the resulting β-keto ester can be hydrolyzed and decarboxylated to yield a 4-oxo-THIQ, a direct precursor to the target acid.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. mdpi.com [mdpi.com]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

A Preliminary Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This technical guide provides a preliminary investigation into a specific, yet underexplored, derivative: 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. By consolidating available synthetic strategies, physicochemical properties, and a reasoned analysis of its potential biological significance based on structure-activity relationships (SAR) of closely related analogs, this document aims to serve as a foundational resource for researchers and drug development professionals interested in leveraging this unique constrained amino acid analog. We will delve into a robust synthetic pathway, detail experimental protocols, and present a forward-looking perspective on its application in contemporary drug discovery.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The THIQ nucleus is a cornerstone in the architecture of many biologically active molecules, exhibiting activities ranging from anticancer and antimicrobial to neuroprotective and cardiovascular effects.[2][3][4] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement of substituents, making it an attractive scaffold for the design of ligands targeting specific protein binding sites. The incorporation of a carboxylic acid moiety, as seen in the various isomers of tetrahydroisoquinoline carboxylic acid, introduces a key functional group for mimicking natural amino acids and forming critical interactions (e.g., salt bridges, hydrogen bonds) with biological targets.

While the 1- and 3-carboxylic acid isomers have received considerable attention, the 4-carboxylic acid derivative remains a relatively untapped resource.[5] As a constrained analog of phenylalanine, this compound offers a unique conformational restriction that can enhance binding affinity, improve selectivity, and increase metabolic stability when incorporated into peptide-based drugs or small molecule inhibitors.[6][7] This guide will illuminate the path to accessing this compound and rationalize its potential for future drug discovery endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug design and development. The following table summarizes key computed and available data for the parent compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |

| Molecular Weight | 177.20 g/mol | PubChem |

| CAS Number | 116140-19-3 | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | C1C(C2=CC=CC=C2CN1)C(=O)O | PubChem |

Synthesis of this compound

A practical and scalable synthesis of the target compound can be envisioned through a two-stage process: first, the construction of a 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate precursor, followed by the reduction of the lactam (amide) and hydrolysis of the ester.

Stage 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate Esters

A recently developed, expedient method for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates proceeds via a one-pot tandem Michael amination-lactamization sequence. This approach offers high yields and tolerates a variety of functional groups.

Experimental Protocol: One-Pot Tandem Michael Amination-Lactamization

Step 1: Preparation of the Michael Acceptor

The synthesis begins with the preparation of a 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid. This key intermediate serves as the electrophilic component in the subsequent Michael addition.

Step 2: The One-Pot Reaction

-

To a solution of the 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid in a suitable solvent (e.g., acetonitrile), add the desired primary amine.

-

The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) to facilitate the tandem Michael addition and subsequent lactamization.

-

Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

Yields for this class of reactions are reported to be in the range of 40-75%.

Stage 2: Reduction of the Lactam and Ester Hydrolysis

The conversion of the 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate intermediate to the final product involves two key transformations: the reduction of the cyclic amide (lactam) to the corresponding amine and the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Reduction and Hydrolysis

Step 1: Reduction of the Lactam

-

To a solution of the 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate in a dry ethereal solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen), add a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) portion-wise at 0 °C.[9][10] The use of a strong reducing agent is necessary for the reduction of the amide functionality.[11][12]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed to ensure complete reduction.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH) at 0 °C.

-

The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield the crude ester of this compound.

Step 2: Ester Hydrolysis

-

The crude ester from the previous step is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is stirred at room temperature or gently heated to facilitate hydrolysis.

-

Upon completion of the reaction (monitored by TLC), the mixture is acidified to a pH of approximately 6-7 with a suitable acid (e.g., hydrochloric acid).

-

The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Potential Biological and Therapeutic Applications

While direct biological data for this compound is limited in the public domain, its structural features allow for well-reasoned hypotheses regarding its potential therapeutic applications. The core rationale stems from its identity as a constrained analog of the amino acid phenylalanine.

Structure-Activity Relationship (SAR) Insights

The biological activity of THIQ derivatives is heavily influenced by the nature and position of substituents on the heterocyclic ring system.[1][3] The introduction of a carboxylic acid at the C-4 position imparts several key features:

-

Mimicry of Phenylalanine: The overall structure mimics phenylalanine, but with a constrained side chain. This can enforce a specific conformation that may be optimal for binding to certain enzyme active sites or receptor pockets.[6][7]

-

Introduction of a Key Interaction Point: The carboxylic acid provides a crucial point for hydrogen bonding or salt bridge formation with basic residues (e.g., lysine, arginine) in a protein target.

-

Modulation of Physicochemical Properties: The carboxylic acid group influences the solubility, polarity, and overall pharmacokinetic profile of the molecule.

Potential as an Enzyme Inhibitor

Many enzyme inhibitors are designed as mimics of the natural substrates or transition states. Given its structural similarity to phenylalanine, this compound could be a valuable building block for the design of inhibitors for enzymes that process phenylalanine or have hydrophobic pockets that can accommodate the phenyl ring.

Application in Peptide Mimetics

The incorporation of constrained amino acids into peptides is a well-established strategy to enhance their potency, selectivity, and metabolic stability. This compound can be used to replace phenylalanine residues in bioactive peptides to lock the peptide backbone into a specific conformation, potentially leading to improved biological activity.

Characterization and Analytical Methods

The unambiguous characterization of this compound and its intermediates is crucial for its use in research and development. A combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds.[8][13][14] The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, and the protons of the heterocyclic ring. The carbon NMR will confirm the number and types of carbon atoms present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the secondary amine (N-H stretching) functional groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and can be employed for purification if necessary.

Future Directions and Conclusion

This compound represents a promising yet underexplored scaffold in medicinal chemistry. The synthetic route outlined in this guide provides a viable pathway for accessing this compound in quantities suitable for further investigation. Future research should focus on a comprehensive biological evaluation of this molecule and its derivatives against a panel of relevant targets, particularly enzymes and receptors where phenylalanine recognition is key.

The insights from such studies will be invaluable in unlocking the full therapeutic potential of this unique constrained amino acid. This technical guide serves as a starting point, providing the necessary foundational knowledge to empower researchers to explore the rich chemical and biological landscape of this compound.

Diagrams

Caption: Synthetic workflow for this compound.

Caption: Key structural features and their implications for biological activity.

References

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C-terminal constrained phenylalanine as a pharmacophoric unit in peptide-based proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCK(2) receptor antagonists containing the conformationally constrained phenylalanine derivatives, including the new amino acid Xic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 12. youtube.com [youtube.com]

- 13. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]

- 14. 1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE(14099-81-1) 1H NMR spectrum [chemicalbook.com]

The Evolving Landscape of 1,2,3,4-Tetrahydroisoquinoline-4-Carboxylic Acid Analogs: A Technical Guide for Drug Discovery

Foreword: The Strategic Value of Conformational Constraint in Drug Design

In the intricate dance of drug discovery, the ability to rigidly control the three-dimensional presentation of a pharmacophore is paramount. This principle of conformational constraint is elegantly embodied in the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. By embedding a phenylethylamine motif within a cyclic framework, the THIQ core offers a semi-rigid structure that reduces the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity. The further incorporation of a carboxylic acid moiety at the 4-position introduces a key vector for molecular interactions, opening up a rich design space for novel therapeutics. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid and its structural analogs, offering a technical resource for researchers at the forefront of medicinal chemistry and drug development.

I. The Synthetic Blueprint: Crafting the this compound Core

The construction of the THIQ-4-carboxylic acid scaffold can be approached through several strategic synthetic routes. The choice of a particular method is often dictated by the desired substitution patterns, stereochemical outcome, and overall efficiency.

A. Modern One-Pot Approaches: The Michael Addition-Lactamization Cascade

A recently developed and highly efficient method for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates involves a one-pot tandem Michael amination–lactamization sequence.[1][2] This approach offers excellent atom economy and operational simplicity, making it attractive for library synthesis and scale-up.

Rationale behind the Experimental Design: This one-pot reaction is a prime example of domino catalysis, where a single set of reagents and conditions orchestrates multiple bond-forming events. The Michael addition of a primary amine to an activated benzoic acid derivative generates an intermediate that is perfectly poised for an intramolecular lactamization, directly furnishing the desired THIQ core. This strategy obviates the need for isolating and purifying intermediates, thereby streamlining the synthetic process.

Experimental Protocol: One-Pot Synthesis of 1-Oxo-1,2,3,4-Tetrahydroisoquinoline-4-Carboxylates [1][2]

-

Preparation of the Michael Acceptor: To a solution of the appropriately substituted 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid in a suitable aprotic solvent (e.g., acetonitrile), add the primary amine of choice.

-

Michael Addition: Stir the reaction mixture at room temperature to facilitate the Michael addition of the amine to the electron-deficient alkene.

-

Lactamization: Upon completion of the Michael addition (monitored by TLC or LC-MS), add a suitable base (e.g., DBU) to promote the intramolecular lactamization.

-

Work-up and Purification: After the reaction is complete, quench with a weak acid, extract the product with an organic solvent, and purify by column chromatography on silica gel.

Caption: One-pot synthesis of 1-oxo-THIQ-4-carboxylates.

B. Classical Approaches: The Dieckmann Condensation

A more traditional, yet powerful, strategy for constructing the THIQ-4-carboxylic acid core is the Dieckmann condensation.[3][4][5] This intramolecular Claisen condensation of a diester is a robust method for forming five- and six-membered rings.

Rationale behind the Experimental Design: The Dieckmann condensation relies on the generation of a carbanion adjacent to one ester group, which then acts as a nucleophile to attack the other ester, forming a cyclic β-keto ester. This intermediate can then be hydrolyzed and decarboxylated to yield the desired cyclic ketone, which can be further functionalized. This method offers a high degree of control over the substitution pattern of the resulting THIQ.

Experimental Protocol: Dieckmann Condensation for THIQ-4-Carboxylic Acid Esters [3][4][5]

-

Preparation of the Diester: Synthesize the requisite N-substituted-2-(2,2-diethoxycarbonylethyl)phenylacetic acid ethyl ester.

-

Cyclization: Treat the diester with a strong base, such as sodium ethoxide in ethanol, to effect the intramolecular condensation.

-

Hydrolysis and Decarboxylation: Acidify the reaction mixture to hydrolyze the resulting β-keto ester and promote decarboxylation.

-

Purification: Purify the resulting 1,2,3,4-tetrahydroisoquinoline-4-one by standard techniques such as crystallization or chromatography.

-

Further Functionalization: The ketone can be converted to the carboxylic acid via various methods, such as the haloform reaction followed by reduction.

Caption: Dieckmann condensation route to THIQ-4-one precursor.

II. A Spectrum of Biological Activities: Therapeutic Potential of THIQ-4-Carboxylic Acid Analogs

The unique structural features of this compound analogs have positioned them as promising candidates for a diverse range of therapeutic applications.[6][7]

A. Anticancer Activity: Targeting Cell Proliferation and Survival

A significant body of research has focused on the anticancer potential of THIQ derivatives.[8][9][10][11][12] These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the breast, lung, and colon.[8][10][11]

Mechanism of Action: The anticancer activity of THIQ analogs is often multifactorial. Some derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins.[8] Others interfere with critical cellular signaling pathways, such as the KRas pathway, which is frequently mutated in cancer.[10][11] Additionally, some analogs have demonstrated anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow.[10][11]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the THIQ analog for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

B. Antiviral Activity: A New Frontier in Infectious Disease

Recent studies have highlighted the potential of THIQ derivatives as antiviral agents, particularly against coronaviruses like SARS-CoV-2.[13][14][15]

Mechanism of Action: The antiviral mechanism of these compounds can vary. Some analogs have been shown to inhibit viral entry into host cells.[13] Others appear to act at a post-entry stage, interfering with viral replication within the cell.[13][15] The presence of the THIQ scaffold can facilitate interactions with viral proteins or host factors that are essential for the viral life cycle.

C. Phosphodiesterase 4 (PDE4) Inhibition: A Target for Inflammatory Diseases

THIQ derivatives have emerged as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in inflammation.[16]

Mechanism of Action: PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammatory responses. By inhibiting PDE4, THIQ analogs increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. This mechanism makes PDE4 inhibitors attractive for the treatment of inflammatory conditions such as psoriasis and chronic obstructive pulmonary disease (COPD).

Caption: Mechanism of action of THIQ-based PDE4 inhibitors.

D. NMDA Receptor Antagonism: Modulating Neuronal Activity

Certain THIQ analogs have shown affinity for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal signaling.

Mechanism of Action: Overactivation of the NMDA receptor is implicated in various neurological disorders. THIQ derivatives can act as antagonists, blocking the ion channel of the NMDA receptor and thereby modulating neuronal excitability. This activity suggests their potential for the treatment of conditions such as epilepsy and neurodegenerative diseases.

Experimental Protocol: NMDA Receptor Binding Assay [17][18][19][20][21]

-

Membrane Preparation: Prepare cell membranes expressing the NMDA receptor.

-

Radioligand Binding: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence and absence of the test THIQ compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Determine the Ki value, which represents the inhibitory constant of the test compound.

III. Structure-Activity Relationships (SAR): Guiding the Design of Potent Analogs

Understanding the relationship between the chemical structure of THIQ analogs and their biological activity is crucial for the rational design of more potent and selective compounds.[6]

A. Anticancer SAR

Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the structural requirements for the anticancer activity of THIQ derivatives.[22][23][24][25]

-

Substitution on the Aromatic Ring: The nature and position of substituents on the benzo portion of the THIQ ring significantly impact activity. Electron-withdrawing groups, such as chloro and trifluoromethyl, at the 4-position of a phenyl ring attached to the THIQ core have been shown to enhance KRas inhibition.[10][11]

-

N-Substitution: The substituent on the nitrogen atom can influence both potency and selectivity.

-

Stereochemistry: The stereochemistry at the chiral centers of the THIQ ring can have a profound effect on biological activity, with one enantiomer often being significantly more active than the other.

| Analog | Substitution | Target | IC50 (µM) | Reference |

| GM-3-18 | 4-Cl-phenyl at N | KRas (Colo320) | 0.9 | [10][11] |

| GM-3-121 | 4-Et-phenyl at N | Angiogenesis | 1.72 | [10][11] |

| Compound 6 | 6,7-dihydroxy, 1-(p-tolyl) | HIV-1 | 8.2 | [26] |

| Compound 24 | 6,7-dihydroxy, 1-(p-ethylphenyl) | HIV-1 | 4.6 | [26] |

| Compound 36 | 6,7-dihydroxy, 1-(p-isopropylphenyl) | HIV-1 | 5.3 | [26] |

| trans-1 | N-propyl, 3-indolyl, 4-(Boc-piperazin-1-ylmethyl) | SARS-CoV-2 | 3.15 | [15] |

B. PDE4 Inhibition SAR

For PDE4 inhibitors, the catechol diether moiety has been identified as a key pharmacophore for interacting with the active site of the enzyme.[16] The rest of the THIQ molecule extends into the catalytic domain, blocking the access of cAMP.[16]

IV. Future Directions and Perspectives

The this compound scaffold and its analogs represent a rich and versatile platform for the development of novel therapeutics. Future research in this area will likely focus on:

-

Refining Synthetic Methodologies: The development of even more efficient and stereoselective synthetic routes will be crucial for accessing a wider range of analogs.

-

Multi-Targeted Ligands: The inherent ability of the THIQ scaffold to interact with multiple biological targets opens up the possibility of designing multi-targeted ligands with enhanced efficacy and a reduced likelihood of drug resistance.[27]

-

Exploring New Therapeutic Areas: The diverse biological activities of THIQ analogs suggest that their therapeutic potential may extend beyond the currently explored areas.

-

Advanced In Silico Modeling: The use of sophisticated computational methods, such as QSAR and molecular docking, will continue to play a vital role in guiding the design and optimization of new THIQ-based drug candidates.[22][23][24][25]

By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, the full therapeutic potential of this compound analogs can be realized, paving the way for the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. synarchive.com [synarchive.com]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NMDA-receptor Study Protocol - JoVE Journal [jove.com]

- 18. A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

- 21. cda-amc.ca [cda-amc.ca]

- 22. Quantitative structure-activity relationship (QSAR) analysis of tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives | Anticancer Research [ar.iiarjournals.org]

- 24. revista.iq.unesp.br [revista.iq.unesp.br]

- 25. mdpi.com [mdpi.com]

- 26. 1-Aryl-tetrahydroisoquinoline analogs as active anti-HIV agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydroisoquinoline Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the biological significance of the THIQ core, delving into its diverse pharmacological activities, underlying mechanisms of action, and its pivotal role in contemporary drug discovery and development. We will explore its journey from natural alkaloids to clinically approved drugs, examining its multifaceted interactions with biological targets. This document will further provide detailed experimental protocols for the synthesis and biological evaluation of THIQ-containing compounds, equipping researchers with the foundational knowledge to innovate within this rich chemical space.

The Tetrahydroisoquinoline Scaffold: A Natural Abundance and Synthetic Versatility

The THIQ framework, a bicyclic system comprising a benzene ring fused to a piperidine ring, is a recurring motif in a multitude of natural products, particularly in the broad class of isoquinoline alkaloids.[3][4] These natural compounds exhibit an astonishing diversity of biological effects, a testament to the evolutionary selection of this scaffold for potent and specific interactions with biological macromolecules.

Notable Natural Products and Their Bioactivities

Nature's library of THIQ-containing molecules provides a rich source of inspiration for drug discovery. These compounds are predominantly found in plants of the Papaveraceae, Berberidaceae, and Ranunculaceae families, as well as in marine organisms like sponges and tunicates.[5][6][7]

| Natural Product | Source | Biological Activity |

| Morphine/Codeine | Papaver somniferum (Opium Poppy) | Potent analgesic (opioid receptor agonist) |

| Berberine | Berberis species | Antimicrobial, anti-inflammatory, anticancer[4][8][9] |

| Trabectedin (ET-743) | Ecteinascidia turbinata (Marine Tunicate) | Anticancer (DNA minor groove binder)[5] |

| Saframycin A | Streptomyces lavendulae | Anticancer, antibacterial[5] |

| Salsolinol | Endogenous (Dopamine + Acetaldehyde) | Neurotoxic/Neuroprotective (Dopaminergic systems)[10] |

| Tetrahydropapaveroline (THP) | Endogenous (Dopamine + DOPAL) | Implicated in Parkinson's disease and alcoholism[11][12] |

Synthetic Accessibility: The Gateway to Chemical Diversity

The widespread interest in the THIQ core is also fueled by its synthetic tractability. Several named reactions provide robust and versatile methods for constructing the THIQ skeleton, allowing for extensive derivatization and the generation of large compound libraries for high-throughput screening.

A cornerstone of THIQ synthesis, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[13][14][15][16][17] This reaction is particularly powerful as it can be performed under physiological conditions and is a key step in the biosynthesis of many isoquinoline alkaloids.[18]

Caption: General workflow of the Pictet-Spengler reaction.

This reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[15][19][20][21][22][23][24][25] The resulting dihydroisoquinoline can then be readily reduced to the corresponding THIQ.[26]

Caption: Two-step synthesis of THIQs via the Bischler-Napieralski reaction.

The Pharmacological Kaleidoscope of the THIQ Core

The structural rigidity and three-dimensional arrangement of the THIQ scaffold allow it to interact with a wide array of biological targets with high affinity and specificity. This has led to the development of THIQ-based drugs and clinical candidates for a multitude of therapeutic areas.

Anticancer Activity: A Dominant Theme

A significant body of research has focused on the anticancer properties of THIQ derivatives.[1][2][13][27] These compounds exert their effects through diverse mechanisms, highlighting the versatility of the scaffold in targeting cancer-specific vulnerabilities.

Trabectedin (Yondelis®) is a marine-derived THIQ alkaloid approved for the treatment of soft tissue sarcoma and ovarian cancer.[5] Its unique mechanism of action involves binding to the minor groove of DNA, where it alkylates the N2 position of guanine. This DNA adduct bends the helix towards the major groove, interfering with transcription factors, DNA repair pathways, and inducing cell cycle arrest and apoptosis.[3][11][12]

Caption: Simplified mechanism of action of the anticancer drug Trabectedin.

The Kirsten Rat Sarcoma (KRAS) oncogene is frequently mutated in various cancers. Several studies have reported the development of THIQ derivatives as potent inhibitors of KRas signaling. These compounds are thought to bind to allosteric pockets on the KRas protein, disrupting its interaction with downstream effectors and thereby inhibiting cancer cell proliferation.

Central Nervous System (CNS) Activity: A Double-Edged Sword

The THIQ scaffold has a profound and complex relationship with the CNS, with different derivatives exhibiting either neurotoxic or neuroprotective effects.[11][12] This duality is largely dependent on their structure, metabolism, and interaction with dopaminergic pathways.

Certain endogenous THIQs, such as salsolinol and tetrahydropapaveroline (THP), formed from the condensation of dopamine with acetaldehyde and dopaldehyde respectively, have been implicated in the pathology of Parkinson's disease and alcoholism.[10][11][12] Their neurotoxicity is often attributed to their ability to inhibit mitochondrial complex I, generate reactive oxygen species (ROS), and induce apoptosis in dopaminergic neurons.[11][12] The structural similarity of some THIQs to the known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) further supports this hypothesis.[3][5][11][12][28]

Caption: The neurotoxic pathway of the MPTP model, which shares similarities with some THIQs.

In contrast to their neurotoxic counterparts, some THIQ derivatives, notably 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), exhibit significant neuroprotective properties.[9][26][29][30] The mechanisms underlying this protection are multifaceted and include:

-

Free Radical Scavenging: 1MeTIQ can directly scavenge free radicals, reducing oxidative stress.[9][26]

-

Inhibition of Glutamate-Induced Excitotoxicity: It can antagonize the NMDA receptor, preventing excessive calcium influx and subsequent neuronal death.[9][26]

-

Monoamine Oxidase (MAO) Inhibition: By inhibiting MAO, 1MeTIQ can increase the levels of monoamine neurotransmitters and prevent the formation of toxic metabolites.[29]

The structural resemblance of many THIQs to dopamine allows them to interact with dopamine receptors.[25][31][32][33] For instance, the withdrawn antidepressant Nomifensine is a potent inhibitor of dopamine and norepinephrine reuptake.[32] Other derivatives have been developed as selective ligands for D3 receptors, which are implicated in substance abuse and psychiatric disorders.[25][31]

| THIQ Derivative | Target | IC₅₀ / Kᵢ | Reference |

| Tetrahydropapaveroline (THP) | Dopamine Transporter (DAT) | Kᵢ ≈ 41 µM | [29] |

| 1-Benzyl-THIQ (1BnTIQ) | Dopamine Transporter (DAT) | Kᵢ ≈ 35 µM | [29] |

| 1-(3',4'-Dihydroxybenzyl)-THIQ | Dopamine Transporter (DAT) | Kᵢ ≈ 23 µM | [29] |

| Diclofensine | Dopamine Transporter (DAT) | IC₅₀ = 0.74 nM | [34] |

| Diclofensine | Norepinephrine Transporter (NET) | IC₅₀ = 2.3 nM | [34] |

| Diclofensine | Serotonin Transporter (SERT) | IC₅₀ = 3.7 nM | [34] |

Antimicrobial and Other Activities

The biological significance of the THIQ core extends beyond anticancer and CNS applications. Numerous THIQ-containing natural products and their synthetic analogs have demonstrated potent antimicrobial, antiviral, and anti-inflammatory activities.[2][3][4][5][9][10][14][28] For example, berberine and related alkaloids from Berberis species are well-known for their broad-spectrum antibacterial and antifungal properties.[4][8][9]

Experimental Protocols: A Practical Guide

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative THIQ compound and a key biological assay.

Synthesis of Salsoline via the Pictet-Spengler Reaction

This protocol describes the synthesis of Salsoline (1-methyl-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline), a naturally occurring THIQ with neuropharmacological properties.[35]

Materials:

-

3-Methoxy-4-hydroxyphenethylamine (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Concentrated Hydrochloric Acid (catalyst)

-

Methanol (solvent)

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-4-hydroxyphenethylamine in methanol.

-

Addition of Reagents: Cool the solution in an ice bath and slowly add acetaldehyde, followed by a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Salsoline.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay is used to identify and characterize compounds that interfere with microtubule dynamics, a common mechanism for anticancer agents.

Materials:

-

Tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement)

-

96-well black microplate

-

Fluorescence plate reader with temperature control

Procedure:

-

Preparation of Reagents: On ice, prepare a tubulin reaction mix containing tubulin (final concentration 2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

-

Compound Plating: Add 5 µL of 10x concentrated test compounds, positive controls, or vehicle control (DMSO) to the appropriate wells of a pre-warmed (37°C) 96-well plate.

-

Initiation of Polymerization: To each well, add 45 µL of the ice-cold tubulin reaction mix.

-

Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence). Determine the IC₅₀ value for inhibitory compounds by plotting the percentage of inhibition against the compound concentration.

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Future Perspectives and Conclusion

The tetrahydroisoquinoline core continues to be a fertile ground for drug discovery. Its inherent biological relevance, coupled with its synthetic accessibility, ensures its enduring importance in medicinal chemistry. Future research will likely focus on:

-

Targeted Library Synthesis: The development of novel synthetic methodologies to access more complex and diverse THIQ scaffolds.

-

Structure-Based Drug Design: The use of computational methods to design THIQ derivatives with improved potency and selectivity for specific biological targets.

-

Multi-Target Ligands: The design of THIQ-based molecules that can modulate multiple targets simultaneously, offering a more holistic therapeutic approach for complex diseases like cancer and neurodegenerative disorders.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. | Semantic Scholar [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Activity of Alkaloid Fractions from Berberis microphylla G. Forst and Study of Synergism with Ampicillin and Cephalothin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacognosyjournal.net [pharmacognosyjournal.net]

- 10. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. name-reaction.com [name-reaction.com]

- 16. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 17. organicreactions.org [organicreactions.org]

- 18. researchgate.net [researchgate.net]

- 19. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 20. organicreactions.org [organicreactions.org]

- 21. Bischler-Napieralski Reaction [organic-chemistry.org]

- 22. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]

- 24. mdpi.com [mdpi.com]

- 25. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. nbinno.com [nbinno.com]

- 28. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. The mechanism of 1,2,3,4‐tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate‐induced excitotoxicity | Semantic Scholar [semanticscholar.org]

- 31. Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands | Semantic Scholar [semanticscholar.org]

- 32. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 35. benchchem.com [benchchem.com]

The Genesis of a Scaffold: An In-depth Technical Guide to the Early Studies of Tetrahydroisoquinoline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry and natural product synthesis. This privileged heterocyclic system is embedded in a vast array of biologically active alkaloids, exhibiting a wide spectrum of pharmacological activities that have captivated chemists and pharmacologists for over a century.[1][2] From the potent vasodilation of papaverine to the complex neuropharmacology of endogenous alkaloids like salsolinol, the journey into the world of THIQs is a story of foundational synthetic innovation followed by intriguing, and at times controversial, biological discovery. This guide provides a deep dive into the seminal early studies that first brought this chemical class to light, offering a technical perspective on the foundational synthetic methodologies and the initial pharmacological explorations that set the stage for decades of drug discovery.

Part 1: The Dawn of Synthesis – Enabling Methodologies

The ability to construct the THIQ core was the critical first step in unlocking its therapeutic potential. Two major name reactions, developed in the late 19th and early 20th centuries, provided the chemical tools necessary for this exploration.

The Bischler-Napieralski Reaction (1893): Paving the Way

First reported in 1893 by August Bischler and Bernard Napieralski, this reaction provided a robust method for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to both fully aromatized isoquinolines and, via reduction, the THIQ scaffold.[3][4][5] The reaction's core principle is the intramolecular cyclization of a β-arylethylamide through an electrophilic aromatic substitution, driven by a strong dehydrating agent.[6]

Causality in Experimental Design: The choice of a β-arylethylamide as the starting material is logical: it contains the pre-formed C-C-N unit and the aromatic ring necessary for the final heterocyclic structure. The critical challenge is activating the amide carbonyl for electrophilic attack on the aromatic ring. Early researchers astutely identified that powerful dehydrating agents were required to overcome the energetic barrier of this transformation.

Early Experimental Protocol: Bischler-Napieralski Cyclization

-

Objective: To synthesize a 3,4-dihydroisoquinoline from a β-arylethylamide.

-

Reactants:

-

β-Arylethylamide (e.g., N-acetyl-β-phenylethylamine)

-

Dehydrating/Condensing Agent: Phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) were the classic choices.[4]

-

-

Procedure:

-

The β-arylethylamide is dissolved in an inert solvent, such as dry toluene or xylene, or in some early procedures, neat POCl₃ was used.

-

The dehydrating agent (e.g., POCl₃) is added, often cautiously due to the exothermic nature of the reaction.

-

The mixture is heated to reflux for several hours to drive the cyclization.[6]

-

Upon cooling, the reaction mixture is carefully quenched, typically with ice, and then basified to neutralize the acidic reagents and free the dihydroisoquinoline base.

-

The product is extracted into an organic solvent, dried, and purified, historically by distillation or crystallization.

-

-

Subsequent Reduction to THIQ:

-

The resulting 3,4-dihydroisoquinoline, containing an imine moiety, is then subjected to reduction.

-

Early methods would have employed reducing agents like sodium in ethanol or catalytic hydrogenation to yield the final 1,2,3,4-tetrahydroisoquinoline.

-

The Bischler-Napieralski reaction is particularly effective when the aromatic ring is activated with electron-donating groups, which enhances its nucleophilicity and facilitates the key cyclization step.[7]

References

- 1. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid and sensitive assay for monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

The Cornerstone of Constrained Scaffolds: A Technical Guide to the Fundamental Chemistry of Tetrahydroisoquinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid bicyclic structure provides a valuable platform for developing conformationally constrained molecules that can offer improved receptor binding affinity and selectivity.[2] When functionalized with a carboxylic acid, this scaffold transforms into a class of constrained α-amino acids, offering a powerful tool for designing novel peptidomimetics and therapeutics.[2][3] This guide provides an in-depth exploration of the fundamental chemistry of THIQ carboxylic acids, from their synthesis and reactivity to their application in modern drug discovery.

Part 1: Architectures of Constraint: Synthesizing the Tetrahydroisoquinoline Carboxylic Acid Core

The construction of the THIQ carboxylic acid skeleton is a pivotal step that dictates the stereochemistry and substitution patterns of the final molecule. The two most powerful and historically significant methods for this purpose are the Pictet-Spengler and the Bischler-Napieralski reactions.

The Pictet-Spengler Reaction: The Gold Standard for THIQ Synthesis

First discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the THIQ ring system.[4][5] When the starting amine is an amino acid like phenylalanine or tyrosine, the reaction directly yields a THIQ carboxylic acid.[4]

Causality in Mechanism: The reaction's driving force is the formation of an electrophilic iminium ion under acidic conditions. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the cyclized product.[6] The presence of electron-donating groups on the aromatic ring enhances its nucleophilicity, facilitating the cyclization under milder conditions.[7]

Experimental Protocol: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid from L-Phenylalanine

Step 1: Reaction Setup

-

To a suspension of L-phenylalanine (1 equivalent) in an aqueous solution, add formaldehyde (an aqueous solution, typically 37%) dropwise.

-

An acid catalyst, such as sulfuric acid or hydrochloric acid, is present in the aqueous solution.[8]

Step 2: Cyclization

-

Heat the reaction mixture (e.g., to 70-100°C) and stir for several hours (typically 4-12 hours) to facilitate the condensation and subsequent cyclization.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Isolation and Purification

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Filter the precipitate, wash with cold water, and dry under reduced pressure to yield the crude (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

-

Recrystallization from a suitable solvent system (e.g., dilute alcohol) can be performed for further purification.

Asymmetric Pictet-Spengler Reactions: Achieving stereocontrol is paramount in drug development. Asymmetric variants of the Pictet-Spengler reaction often employ chiral auxiliaries attached to the nitrogen of the starting tryptamine, which direct the facial approach of the electrophile during cyclization.[9] Alternatively, the use of chiral Brønsted acid catalysts can create a chiral environment that influences the stereochemical outcome of the reaction.

The Bischler-Napieralski Route: A Two-Step Approach to the Core

The Bischler-Napieralski reaction provides an alternative pathway to the THIQ skeleton. It involves the cyclodehydration of a β-phenylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[7][10]

Subsequent Reduction: This dihydroisoquinoline is not the final THIQ product. A subsequent reduction step, typically using sodium borohydride (NaBH₄), is required to yield the fully saturated tetrahydroisoquinoline ring.[7][11]

Causality in Mechanism: The reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which undergoes intramolecular electrophilic attack on the aromatic ring.[12] This method generally requires harsher conditions than the Pictet-Spengler reaction.

Experimental Protocol: Bischler-Napieralski Synthesis and Subsequent Reduction

Step 1: Amide Cyclization

-

Dissolve the N-acyl-β-phenylethylamine (1 equivalent) in an inert solvent like toluene.

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (typically 1.5-2 equivalents).

-

Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

Step 2: Work-up and Isolation of Dihydroisoquinoline

-

Cool the reaction mixture and carefully quench with ice water.

-

Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

Step 3: Reduction to Tetrahydroisoquinoline

-

Dissolve the crude dihydroisoquinoline in a suitable solvent, typically methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise (typically 1.5-2 equivalents).

-

Stir the reaction at room temperature for a few hours.

-

Quench the reaction with water and remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent, dry, and concentrate to yield the tetrahydroisoquinoline product.

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |

| Starting Materials | β-arylethylamine and an aldehyde/ketone | β-arylethylamide |

| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA) | Dehydrating agent (e.g., POCl₃, P₂O₅) |

| Initial Product | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline |

| Subsequent Steps | Often the final product | Requires a reduction step (e.g., with NaBH₄) |

| Reaction Conditions | Can range from mild to harsh | Generally requires harsher, refluxing conditions |

A comparative overview of the Pictet-Spengler and Bischler-Napieralski reactions.

Part 2: Reactivity and Functionalization: Tailoring the Scaffold

Once the THIQ carboxylic acid core is synthesized, its chemical handles—the secondary amine and the carboxylic acid—can be further modified to explore structure-activity relationships.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives.

Fischer Esterification: This is a classic acid-catalyzed reaction between the carboxylic acid and an alcohol to form an ester.[13][14] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction towards the product.[14]

Experimental Protocol: Fischer Esterification of a THIQ Carboxylic Acid

Step 1: Reaction Setup

-

Dissolve the THIQ carboxylic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise.[15]

Step 2: Ester Formation

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction's progress by TLC.

Step 3: Work-up and Purification

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.[15]

-

Dry the organic layer, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography.

Reactions of the Secondary Amine

The secondary amine of the THIQ ring is a nucleophilic center that can undergo various transformations.

N-Alkylation and N-Acylation: The nitrogen can be alkylated or acylated to introduce a wide range of substituents, which can significantly impact the biological activity of the molecule.

N-Boc Protection: For multi-step syntheses, it is often necessary to protect the secondary amine to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose, as it is stable under many reaction conditions and can be easily removed with acid.[16]

Experimental Protocol: N-Boc Protection of a THIQ Carboxylic Acid Ester

Step 1: Reaction Setup

-

Dissolve the THIQ carboxylic acid ester (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.5 equivalents).

-

The reaction is often carried out in the presence of a base, such as triethylamine or aqueous sodium bicarbonate, to neutralize the acid byproduct.

Step 2: Protection

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

Step 3: Isolation

-

Remove the solvent under reduced pressure.

-

Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the N-Boc protected product.

Part 3: Applications in Medicinal Chemistry and Drug Development

The rigidified structure of THIQ carboxylic acids makes them excellent mimics of natural amino acids, particularly phenylalanine and tyrosine, in peptide-based drugs.[2] This conformational constraint can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity.[2]

Constrained Amino Acid Analogs: By incorporating THIQ carboxylic acids into peptides, medicinal chemists can create peptidomimetics with improved pharmacological profiles, such as increased resistance to enzymatic degradation and better oral bioavailability.[3][17]

Notable Examples in Approved Drugs: The THIQ scaffold is a key component in several FDA-approved drugs, demonstrating its therapeutic importance. For instance, Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure, and it features a THIQ carboxylic acid derivative at its core.[2]

Part 4: Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams outline the key reaction mechanisms and workflows.

Caption: Mechanism of the Pictet-Spengler Reaction.

Caption: Workflow for the Bischler-Napieralski Synthesis.

Caption: Synthetic workflow for THIQ derivatization.

Conclusion and Future Outlook